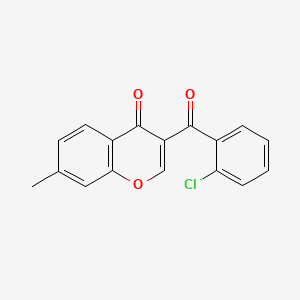

3-(2-Chlorobenzoyl)-7-methylchromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorobenzoyl)-7-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO3/c1-10-6-7-12-15(8-10)21-9-13(17(12)20)16(19)11-4-2-3-5-14(11)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNPTQYYUHKFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structure Activity Relationship Sar Studies of 3 2 Chlorobenzoyl 7 Methylchromen 4 One Analogs

Exploration of Diverse Substituent Effects on Biological Activity

The biological activity of chromen-4-one derivatives can be significantly influenced by the nature and position of various substituents on the core scaffold. Understanding these effects is paramount for the design of more potent and selective analogs.

While specific studies on the effect of varying the alkyl chain length at the 7-position of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one are not extensively documented in publicly available literature, general principles of medicinal chemistry and findings from related heterocyclic compounds suggest potential SAR trends. The introduction of alkyl groups can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Hypothetical SAR of Alkyl Chain Variation at the 7-Position

| Compound | R (at C7) | Expected Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| Analog 1 | -CH₃ | Moderate | Baseline activity |

| Analog 2 | -CH₂CH₃ | Increased | May enhance cell permeability and binding |

| Analog 3 | -CH(CH₃)₂ | Further Increased | Potential for improved binding affinity |

This table is illustrative and based on general medicinal chemistry principles, as direct experimental data for these specific analogs was not found.

The electronic properties of substituents on both the benzoyl and chromone (B188151) rings can significantly alter the biological activity of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the molecule's polarity, ability to form hydrogen bonds, and interaction with biological targets. studypug.com

In a study of 3-benzoyl flavones, the presence of an electron-donating group led to significant antioxidant and anti-inflammatory activity. Current time information in Wake County, US. Conversely, in a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, electron-donating substitutions at the C7-position of the benzoxazine (B1645224) ring were found to improve anticancer activities. mdpi.com The 2-chloro substituent on the benzoyl ring of the title compound is an electron-withdrawing group. The introduction of additional EWGs, such as nitro or trifluoromethyl groups, or replacing the chloro group with EDGs like methoxy (B1213986) or amino groups, would likely have a profound impact on the compound's activity. For instance, an EDG on the chromone ring might enhance the electron density of the carbonyl group, potentially affecting its ability to act as a hydrogen bond acceptor.

Table 2: Predicted Effects of Substituents on Biological Activity

| Compound | Substituent (Position) | Electronic Effect | Predicted Impact on Activity |

|---|---|---|---|

| Analog 5 | 4'-Methoxy (on benzoyl) | Electron-Donating | May alter binding mode and activity |

| Analog 6 | 4'-Nitro (on benzoyl) | Electron-Withdrawing | Could enhance interactions with specific targets |

| Analog 7 | 6-Methoxy (on chromone) | Electron-Donating | May increase electron density on the chromone core |

This table is speculative and based on SAR studies of related heterocyclic systems.

The incorporation of nitrogen-containing heterocyclic moieties is a common strategy in drug discovery to enhance biological activity, improve physicochemical properties, and introduce new binding interactions. univ.kiev.ua Attaching heterocyclic rings to the chromen-4-one scaffold can lead to compounds with novel pharmacological profiles.

For instance, a study on 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties revealed potent cytotoxic agents. nih.gov Specifically, a 1,2,4-triazole (B32235) derivative demonstrated significant antitumor activity. nih.gov This suggests that the introduction of a nitrogen heterocycle to the 3-(2-Chlorobenzoyl)-7-methylchromen-4-one scaffold could be a promising avenue for developing new therapeutic agents. The nitrogen atoms in the heterocycle can act as hydrogen bond acceptors or donors, and the ring system itself can engage in π-π stacking interactions with the biological target.

Table 3: Potential Bioactivity of Analogs with Incorporated Nitrogen Heterocycles

| Compound | Heterocyclic Moiety | Potential Biological Activity |

|---|---|---|

| Analog 9 | Pyrazole | Anticancer, Anti-inflammatory |

| Analog 10 | Imidazole | Antifungal, Anticancer |

| Analog 11 | Triazole | Antitumor, Antifungal |

This table is based on the known biological activities of chromone derivatives incorporating these heterocycles.

Rational Drug Design Strategies Applied to 3-(2-Chlorobenzoyl)-7-methylchromen-4-one Derivatives

Rational drug design involves the use of computational and structural biology tools to design novel compounds with improved affinity and selectivity for a specific biological target. nih.gov This approach can significantly accelerate the drug discovery process. nih.gov

For derivatives of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, structure-based drug design could be employed if the three-dimensional structure of the biological target is known. nih.gov Molecular docking simulations could predict the binding mode of different analogs within the active site of the target, allowing for the design of compounds with optimized interactions. nih.gov For example, if the 2-chlorobenzoyl group is found to occupy a specific hydrophobic pocket, modifications to this group could be designed to enhance these interactions.

Ligand-based drug design strategies can be utilized when the structure of the target is unknown. This approach relies on the analysis of the SAR of a series of active compounds to develop a pharmacophore model. This model defines the essential structural features required for biological activity. New compounds can then be designed to fit this pharmacophore, with the aim of improving their potency and selectivity.

Mechanistic Investigations of Biological Activities of Chromen 4 One Derivatives

Enzyme Inhibition and Modulation Mechanisms

This section delves into the potential inhibitory and modulatory effects of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one on various key enzymes. While direct experimental data for this specific compound is not available in the current literature, the following subsections will discuss the mechanistic insights gained from studies on structurally related chromen-4-one and coumarin (B35378) derivatives.

Cholinesterase (AChE, BuChE) Inhibition and Ligand Interactions

Research into the cholinesterase inhibitory potential of chromen-4-one derivatives has identified several key structural features that govern their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific studies on 3-(2-Chlorobenzoyl)-7-methylchromen-4-one are lacking, the general class of chromones has been investigated for anti-Alzheimer's properties through cholinesterase inhibition. nih.govnih.gov

Derivatives of 4H-chromenone have shown inhibitory activity against both AChE and BChE. For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated potent inhibition of BChE, with substitutions at various positions of the chromenone scaffold significantly influencing activity. nih.gov Molecular docking studies with related compounds suggest that the chromone (B188151) core can interact with key residues in the active site gorge of the cholinesterases. The nature and position of substituents on the chromen-4-one scaffold, such as benzylidene groups, have been shown to yield potent AChE inhibitors. nih.gov For example, some benzylidene chroman-4-one derivatives have exhibited IC50 values in the sub-micromolar range against AChE. nih.gov The binding of these inhibitors is often characterized by interactions with aromatic residues within the enzyme's active site.

Table 1: Cholinesterase Inhibitory Activity of Selected Chromen-4-one Derivatives (Note: Data for the specific compound 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is not available)

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Benzylidene chroman-4-one derivatives | AChE | 0.122 - 0.207 | nih.gov |

| 4-Chlorobenzyloxy-substituted 4H-chromenone | BChE | 0.89 ± 0.24 | nih.gov |

| 4-Bromobenzyloxy-substituted 4H-chromenone | BChE | 1.19 ± 0.31 | nih.gov |

| 4-Fluorobenzyloxy/OCH3 substituted 4H-chromenone (4k) | BChE | 0.65 ± 0.13 | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition and Selectivity

The chromen-4-one scaffold is a constituent of various compounds that have been evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters. The selectivity of these inhibitors towards one isoform over the other is a key aspect of their therapeutic potential.

While direct data on 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is not available, studies on structurally similar 3-benzoylcoumarins have shed light on the structural determinants for MAO inhibition. The presence of a carbonyl group at the 3-position of the coumarin ring appears to be a significant factor for MAO-A inhibitory activity. The substitution pattern on both the coumarin and the benzoyl moieties plays a crucial role in the potency and selectivity of inhibition.

Sirtuin (SIRT2) Enzyme Inhibition Pathways

Sirtuins, a class of NAD+-dependent deacetylases, are involved in various cellular processes, and their modulation is a target for therapeutic intervention in several diseases. SIRT2, in particular, has been implicated in neurodegenerative disorders and cancer.

Substituted chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govnih.govacs.org Although no specific data exists for 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, structure-activity relationship (SAR) studies on related compounds reveal important insights. The inhibitory potency is influenced by substituents at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. nih.gov Larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for activity. nih.govacs.org The integrity of the carbonyl group at position 4 is also considered crucial for high potency. nih.govacs.org The S-enantiomer of some chroman-4-one derivatives has been shown to be more potent than the R-enantiomer. nih.gov

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives (Note: Data for the specific compound 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is not available)

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| Racemic Chroman-4-one derivative (7a) | SIRT2 | 4.3 | Selective over SIRT1 and SIRT3 | nih.gov |

| (S)-enantiomer of Chroman-4-one derivative (S-7a) | SIRT2 | 1.5 | Selective over SIRT1 and SIRT3 | nih.gov |

| Chroman-4-one derivative (7b) | SIRT2 | 3.7 | Selective | nih.gov |

| Chroman-4-one derivative (7c) | SIRT2 | 12.2 | Selective | nih.gov |

Glycosidase (α-Glucosidase, α-Amylase) Inhibition Modes

Currently, there is no available scientific literature detailing the mechanistic investigations of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one on the inhibition of glycosidase enzymes such as α-glucosidase and α-amylase.

Protein Kinase and Protein Tyrosine Phosphatase Modulation

The chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases. While specific data on the modulation of protein kinases and protein tyrosine phosphatases by 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is not documented, related flavonoid compounds containing the 4H-chromen moiety have been shown to modulate the activity of important signaling molecules like protein kinases.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov Coumarin derivatives have been identified as a class of compounds that can act as topoisomerase inhibitors. nih.gov Although specific studies on the topoisomerase inhibitory activity of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one are not available, the broader class of coumarins has been reviewed for its potential in this area. nih.gov The mechanism of action of these inhibitors often involves the stabilization of the topoisomerase-DNA cleavage complex, leading to DNA damage and cell death. nih.gov

Carbonic Anhydrase Inhibition

No specific data on the carbonic anhydrase inhibitory activity of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one was found in the reviewed literature. While the broader class of coumarins and other heterocyclic compounds have been investigated as carbonic anhydrase inhibitors nih.govnih.govdrugbank.comrndsystems.com, specific inhibition constants (Kᵢ) or IC₅₀ values for 3-(2-Chlorobenzoyl)-7-methylchromen-4-one are not available.

Molecular Interactions with Specific Biological Targets

Ligand-Receptor Binding Profiles

There is no specific information available regarding the ligand-receptor binding profile of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one. Studies on other chromen-4-one derivatives have shown that this scaffold can be developed to create selective ligands for various receptors, such as the G protein-coupled receptor GPR55 acs.orguni-bonn.de and liver X receptors (LXRs) sci-hub.se. However, the binding affinities and specific receptor interactions for 3-(2-Chlorobenzoyl)-7-methylchromen-4-one have not been documented.

Mechanisms of Action on Cellular Pathways

The direct impact of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one on the regulation of cell cycle processes has not been reported. Flavonoids, the larger class to which this compound belongs, are known to influence the cell cycle. nih.govnih.govmdpi.com They can induce cell cycle arrest at various phases, such as G2/M, often through the modulation of key regulatory proteins like p53 and cyclin-dependent kinases (CDKs). nih.gov However, no studies have specifically elucidated these mechanisms for 3-(2-Chlorobenzoyl)-7-methylchromen-4-one.

There is no published research demonstrating the inhibition of amyloid-β aggregation by 3-(2-Chlorobenzoyl)-7-methylchromen-4-one. The chromone scaffold is recognized as a promising base for developing inhibitors of amyloid-β aggregation, a key process in Alzheimer's disease. nih.govnih.gov Various derivatives have been synthesized and shown to interfere with the formation of amyloid fibrils nih.gov, but specific data, such as IC₅₀ values for aggregation inhibition by 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, are absent from the literature.

No information is available concerning the ability of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one to inhibit telomerase through the regulation of dyskerin or any other mechanism. Telomerase inhibition is a significant area of anticancer research nih.govcapes.gov.br, but the activity of this specific compound in this context has not been investigated or reported.

Modulation of Inflammatory Pathways (e.g., COX-2, IL-5, Mast Cell Mediator Release)

No specific studies detailing the effects of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one on key inflammatory mediators were identified. Research on other related coumarin and chromone structures shows that this class of compounds can inhibit enzymes like cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. nih.govnih.gov For example, some coumarins have been shown to suppress nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines. nih.gov However, without direct experimental evidence, the activity of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one in these pathways remains speculative. Similarly, no data exists on its ability to modulate interleukin-5 (IL-5) or affect mediator release from mast cells.

Antioxidant Mechanisms and Reactive Oxygen Species Modulation

The antioxidant potential of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one has not been characterized in the available literature. Many chromone derivatives are known to possess antioxidant properties, which are often evaluated using assays such as the DPPH radical scavenging test or by measuring the inhibition of lipid peroxidation. nih.gov The ability of a compound to act as an antioxidant is highly dependent on its specific chemical structure, including the nature and position of substituents on the chromone ring. These substituents can influence the compound's ability to donate a hydrogen atom or chelate metal ions, thereby neutralizing reactive oxygen species (ROS). nih.govnih.gov Without specific studies, it is impossible to determine the antioxidant capacity or the mechanisms by which 3-(2-Chlorobenzoyl)-7-methylchromen-4-one might modulate ROS.

Antimicrobial Action at the Molecular Level

There is no available research on the antimicrobial properties of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one or its molecular mechanism of action against bacteria or fungi. Investigations into other coumarin derivatives have identified that their antimicrobial effects can stem from damaging bacterial cell membranes. nih.gov Molecular docking studies on other compounds have been used to predict interactions with specific microbial enzymes, offering insights into potential mechanisms of inhibition. nih.gov However, no such data has been published for 3-(2-Chlorobenzoyl)-7-methylchromen-4-one.

Multi-Target Directed Ligand (MTDL) Concepts in Chromone Design

The concept of Multi-Target Directed Ligands (MTDLs) involves designing a single molecule that can interact with multiple biological targets relevant to a complex disease, such as Alzheimer's disease. nih.govresearchgate.net This approach often involves creating hybrid molecules that combine different pharmacophores to achieve a desired range of activities, such as cholinesterase inhibition and antioxidant effects. nih.govnih.govfrontiersin.org While the chromone scaffold is used in MTDL design, there is no information in the scientific literature that discusses the design or evaluation of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one within an MTDL framework.

Computational Chemistry and Molecular Modeling Approaches in Chromen 4 One Research

Molecular Docking Simulations for Ligand-Target Binding Elucidation

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. pensoft.net This technique is crucial for understanding the binding mechanism of chromen-4-one derivatives, including 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, and for identifying key interactions that stabilize the ligand-receptor complex.

Research on various chromen-4-one derivatives has successfully employed molecular docking to elucidate their binding modes with several important biological targets. For instance, docking studies on 2-phenyl-4H-chromen-4-one derivatives targeting the cyclooxygenase-2 (COX-2) enzyme revealed that the carbonyl group of the chromene ring can interact with key amino acid residues like Ser530. nih.gov Similarly, investigations into chromen-4-one analogs as β-glucuronidase inhibitors used docking to predict the binding interactions within the enzyme's active site. nih.gov In studies targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, docking simulations identified crucial interactions with amino acids in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). acgpubs.org These studies collectively demonstrate the power of molecular docking to explain the structure-activity relationships (SAR) observed in experimental assays and to guide the design of new inhibitors. nih.govnih.gov

The insights gained from these simulations are fundamental. They allow medicinal chemists to visualize how modifications to the chromen-4-one scaffold, such as the introduction of the 2-chlorobenzoyl group at position 3 and the methyl group at position 7, can influence binding affinity and selectivity for a specific target.

Table 5.1: Molecular Docking Data for Selected Chromen-4-one Derivatives This table presents docking results for various chromen-4-one derivatives against different biological targets, illustrating the application of this computational technique.

| Compound/Derivative | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity/IC50 |

|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | Arg513, Val523, His90, Ser530 nih.gov | IC50 = 0.07 µM nih.gov |

| Chromen-4-one oxadiazole analogs | β-Glucuronidase | Not specified | IC50 range: 0.8 - 42.3 µM nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | Not specified | IC50 = 1.37 µM mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | Not specified | IC50 = 0.95 µM mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For compounds like 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, these calculations can determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique used in the initial stages of drug discovery. youtube.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. youtube.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. youtube.com

For the chromen-4-one class of compounds, a pharmacophore model can be generated based on a set of known active molecules. youtube.com This model then serves as a 3D query in a process called virtual screening. youtube.com During virtual screening, large databases of chemical compounds, such as ZINC or Enamine, are searched to identify novel molecules that match the pharmacophore model. youtube.comoptibrium.com This strategy allows for the rapid identification of new and structurally diverse compounds that are likely to be active against the target of interest. The identified "hits" can then be acquired or synthesized for further experimental testing. This approach has been successfully used to discover potent inhibitors for various targets, including the tumor marker AKR1B10, from chromene derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. pitt.edu MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. youtube.com

For a compound such as 3-(2-Chlorobenzoyl)-7-methylchromen-4-one, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.

Explore Conformational Landscapes: The simulation reveals the different shapes (conformations) the molecule can adopt and their relative energies, which is crucial for understanding its binding capabilities.

Analyze Binding Dynamics: MD simulations can highlight the key protein-ligand interactions that are most persistent over time and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. pensoft.net

These simulations are computationally intensive but provide a level of detail that is inaccessible through static modeling, helping to refine the understanding of how chromen-4-one derivatives achieve their biological effects. pitt.edurug.nl

In Silico ADME Predictions for Ligand Optimization

For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. ri.se In silico ADME prediction tools use computational models to estimate these properties directly from a molecule's structure, providing an early assessment of its drug-likeness. nih.gov

For 3-(2-Chlorobenzoyl)-7-methylchromen-4-one and its analogs, various ADME parameters can be predicted:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted.

Distribution: Properties such as plasma protein binding and the ability to cross the blood-brain barrier (BBB) are estimated. nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov

Excretion: Predictions related to the clearance of the compound.

Toxicity: Early warnings for potential toxicities can be flagged. ri.se

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov Software like SwissADME and pkCSM are commonly used for these predictions. nih.gov This information is critical for the lead optimization phase, allowing chemists to modify the structure to improve its ADME profile while maintaining its desired activity.

Table 5.2: Predicted ADME/Drug-Likeness Properties for Selected Compounds This table showcases representative in silico ADME predictions for compounds, illustrating the type of data generated to assess drug-likeness.

| Compound Type | Property Predicted | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Coumarin (B35378) Derivatives | Lipinski's Rule of 5 | No violations | nih.gov |

| Dimeric Acylphloroglucinols | Human Intestinal Absorption | Good | nih.gov |

| Dimeric Acylphloroglucinols | Blood-Brain Barrier (BBB) Crossing | Likely difficult due to high tPSA | nih.gov |

| Melatonin N-amide Derivatives | Oral Bioavailability | Ideal | nih.gov |

Future Directions and Advanced Research Perspectives for 3 2 Chlorobenzoyl 7 Methylchromen 4 One and Chromone Analogs

Development of Novel and Green Synthetic Methodologies

The increasing focus on sustainable chemistry has spurred the development of eco-friendly methods for synthesizing chromone (B188151) derivatives. nih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govresearchgate.net

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves product yields compared to conventional heating methods. researchgate.netmdpi.com It is particularly effective for reactions like the synthesis of 2-styrylchromones and other chromone derivatives. mdpi.com

Ultrasound Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. nih.gov

Catalyst-Based Approaches: The development of non-toxic and reusable catalysts is a cornerstone of green chemistry. nih.govresearchgate.net For instance, Rochelle salt has been used as a green catalyst for the synthesis of substituted chromenes. researchgate.net

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids reduces the environmental impact of chemical processes. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.netrsc.org They offer a streamlined approach to generating diverse libraries of chromone derivatives.

These green methodologies are not only environmentally responsible but also offer advantages in terms of scalability, cost-effectiveness, and ease of purification. nih.gov

Exploration of Emerging Biological Targets and Untapped Mechanistic Pathways

Chromone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov Future research will focus on identifying new biological targets and understanding the underlying mechanisms of action for compounds like 3-(2-Chlorobenzoyl)-7-methylchromen-4-one.

Emerging areas of investigation include:

Sirtuin Inhibition: Certain chromone and chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases such as neurodegenerative disorders. acs.org

Monoamine Oxidase (MAO) Inhibition: Chromone derivatives are being explored as potent and selective inhibitors of MAO-B, a key target in the treatment of Parkinson's disease. nih.gov

Enzyme Inhibition in Diabetes: Chromone derivatives are being investigated as potential anti-diabetic agents, with some showing inhibitory activity against enzymes like α-glucosidase and acting as insulin inhibitors. nih.govnih.gov

Targeting Cancer Pathways: Research continues to uncover the anticancer potential of chromones, with studies focusing on their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. researchgate.netnih.gov

The versatility of the chromone scaffold allows it to interact with a diverse range of biological receptors, making it a promising framework for the development of drugs targeting multiple disease pathways. nih.govresearchgate.net

Design and Synthesis of Highly Selective Molecular Probes for Biological Systems

The unique photochemical properties of chromones make them excellent candidates for the development of molecular probes. researchgate.netresearchgate.net These probes are essential tools for studying biological processes at the molecular level.

Future research in this area will focus on:

Fluorescent Probes for Ion Detection: Chromone-based Schiff bases have been designed as selective fluorescent sensors for metal ions like Al³⁺ and Hg²⁺. researchgate.net These probes can be used to detect and quantify specific ions in biological systems.

Imaging Probes: The inherent fluorescence of some chromone derivatives allows for their use as imaging agents in cellular and molecular biology. nih.govresearchgate.net

Probes for Specific Biomolecules: By modifying the chromone structure, it is possible to create probes that selectively bind to and report on the presence of specific proteins or nucleic acids, such as tRNA. scispace.com

The development of highly selective and sensitive chromone-based probes will provide valuable insights into complex biological systems and aid in the diagnosis and monitoring of diseases.

Integration of Artificial Intelligence and Machine Learning in Chromone Discovery and Optimization

Applications of AI and ML in chromone research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel chromone derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, opening up new avenues for the discovery of innovative chromone-based drugs. roche.com

Reaction Optimization: ML models can be used to predict the outcomes of chemical reactions and optimize reaction conditions, leading to more efficient and sustainable synthetic processes. scitechdaily.com

The integration of AI and ML into the drug discovery pipeline is expected to significantly accelerate the development of new and more effective chromone-based therapies. nih.govastrazeneca.com

Exploration of Hybrid Chromone Derivatives with Other Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (the active parts of molecules) to create a single hybrid molecule with enhanced biological activity or a multi-target profile. nih.govresearchgate.net The chromone scaffold is an ideal candidate for this approach due to its broad range of biological activities and synthetic versatility. nih.govnih.gov

Examples of chromone hybrid molecules include:

Chromone-Nitrogen Mustard Hybrids: These compounds have been designed as anti-breast cancer agents, combining the antitumor properties of the chromone scaffold with the alkylating activity of nitrogen mustards. nih.gov

Chromone-Donepezil Hybrids: These hybrids have been synthesized and evaluated for their potential in Alzheimer's disease therapy, targeting both cholinesterase inhibition and oxidative stress. benthamscience.combenthamdirect.com

Chromone-Indole and Chromone-Pyrazole Hybrids: These combinations have been explored for their anti-inflammatory activity, specifically as inhibitors of cyclooxygenase (COX) enzymes. ijrar.org

This strategy allows for the creation of multifunctional molecules that can address complex diseases with multiple underlying causes. nih.govbenthamscience.com The continued exploration of novel chromone hybrids holds significant promise for the development of next-generation therapeutics. nih.govphysiciansweekly.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.